2-((5-(4-chlorophenyl)-2-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide
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Overview
Description
2-((5-(4-chlorophenyl)-2-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H17ClN4OS2 and its molecular weight is 440.96. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds related to 2-((5-(4-chlorophenyl)-2-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide have been a focal point of research. Saravanan et al. (2016) described the orientation of chlorophenyl and thiazole rings in a similar compound, highlighting the importance of intermolecular interactions in crystal formation (Saravanan et al., 2016).
Anticancer Activity
The exploration of anticancer activities has been a significant application. Duran and Demirayak (2012) synthesized derivatives that exhibited reasonable anticancer activity against various human tumor cell lines, especially melanoma-type cell lines (Duran & Demirayak, 2012). Yurttaş et al. (2015) also reported the synthesis of benzothiazole derivatives with potential antitumor activity, screened against approximately 60 human tumor cell lines (Yurttaş et al., 2015).
Antimicrobial Activity
Investigations into the antimicrobial properties of these compounds reveal their potential as therapeutic agents. Divya et al. (2015) found that chloro substituted thiazolyl imidazolylsulfamoyl acetamide exhibited potential antimicrobial activity against specific bacteria and fungi (Divya et al., 2015).
Antioxidant Activity
The antioxidant properties of derivatives have also been studied. Reddy et al. (2015) synthesized a new series of compounds with thiazole moieties and evaluated their in vitro antioxidant activity, revealing some compounds with potent activity compared to standards (Reddy et al., 2015).
Synthesis Techniques and Biological Evaluations
Innovative synthesis techniques and biological evaluations further underscore the versatility of these compounds. Yu et al. (2014) reported a fast and convenient method for synthesizing novel derivatives, showcasing the utility of carbodiimide condensation in creating bioactive molecules (Yu et al., 2014).
Mechanism of Action
Target of Action
Similar compounds with a 1,3,4-thiadiazole moiety have been associated with a wide range of biological activities . They have been reported to possess antifungal, antimicrobial, and antiviral properties .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in the target’s function . The 1,3,4-thiadiazole moiety is often involved in these interactions .
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Similar compounds have been reported to possess antiviral activity .
properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4OS2/c1-13-2-4-15(5-3-13)19-25-18(14-6-8-16(22)9-7-14)20(26-19)29-12-17(27)24-21-23-10-11-28-21/h2-11H,12H2,1H3,(H,25,26)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMOPBLXFMEDFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)Cl)SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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